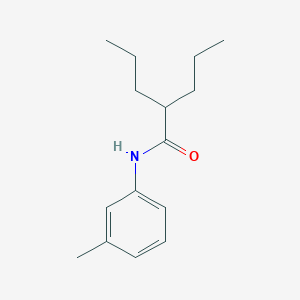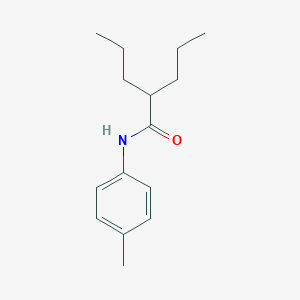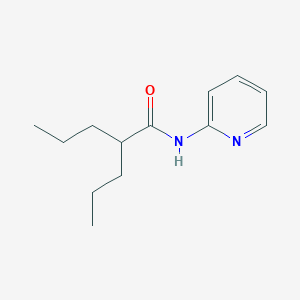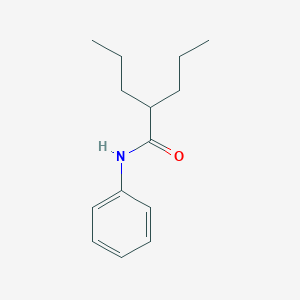
N-phenyl-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-propylpentanamide, also known as NPP, is a synthetic compound that belongs to the class of drugs known as stimulants. It is a derivative of cathinone and is structurally similar to amphetamines. NPP has been the subject of scientific research due to its potential use as a psychoactive drug and as a research chemical.
Mécanisme D'action
N-phenyl-2-propylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in feelings of alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-phenyl-2-propylpentanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-2-propylpentanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also limitations to its use. It is a controlled substance in many countries and can be difficult to obtain. Additionally, its effects on the brain can be difficult to study due to its potential for abuse.
Orientations Futures
There are several future directions for research on N-phenyl-2-propylpentanamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-2-propylpentanamide and its effects on the central nervous system. This could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
Méthodes De Synthèse
N-phenyl-2-propylpentanamide can be synthesized using a variety of methods, including reductive amination and acylation reactions. One common method involves the reaction of 2-bromovalerophenone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield N-phenyl-2-propylpentanamide.
Applications De Recherche Scientifique
N-phenyl-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to amphetamines, and has been used as a research chemical to investigate the mechanisms of action of these types of drugs.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-phenyl-2-propylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
ROHAROKRAREQAZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



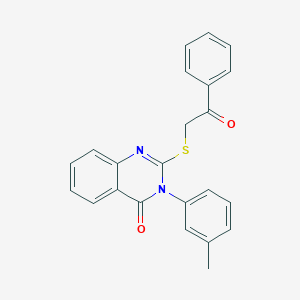
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
